N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Sigma receptor ligands Piperidine-4-carboxamide SAR N-benzyl substitution

N-Benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034525-38-5) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a 2,6-dimethylpyrimidin-4-yl ether at the piperidine 4-position and an N-benzyl substituent on the urea moiety. Publicly disclosed primary research directly characterizing this compound is extremely limited ; available information is predominantly restricted to vendor catalog entries and aggregated bioactivity databases where the molecule has been registered as a screening compound.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2034525-38-5
Cat. No. B2617896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS2034525-38-5
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-8-10-23(11-9-17)19(24)20-13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24)
InChIKeyBWAZTGSAIQABPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034525-38-5): Structural and Procurement Baseline


N-Benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034525-38-5) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a 2,6-dimethylpyrimidin-4-yl ether at the piperidine 4-position and an N-benzyl substituent on the urea moiety. Publicly disclosed primary research directly characterizing this compound is extremely limited [1]; available information is predominantly restricted to vendor catalog entries and aggregated bioactivity databases where the molecule has been registered as a screening compound. Consequently, its baseline profile is defined by its structural attributes rather than an established pharmacological fingerprint, placing it in the category of a research-enabling building block or tool compound for medicinal chemistry exploration [2].

Why Generic Substitution of N-Benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034525-38-5) Carries Scientific Risk


The compound is defined by a precise structural triad—a central piperidine-1-carboxamide core, an N-benzyl terminus, and a 4-[(2,6-dimethylpyrimidin-4-yl)oxy] substituent. In the broader N-benzylpiperidine carboxamide family, even conservative modifications to the N-benzyl or heterocyclic ether components produce large shifts in receptor subtype affinity and selectivity [1]. Specifically, previous SAR campaigns have demonstrated that replacing the N-benzylcarboxamide group with alternative cyclic or linear moieties can swing sigma-1 receptor Ki values by two orders of magnitude and alter selectivity ratios by 10- to >300-fold [1]. Therefore, generic substitution with a structurally similar in-class analog that alters any one of these three pharmacophoric elements risks losing the desired target engagement profile, potentially invalidating structure-activity datasets and confounding lead optimization efforts [2].

Product-Specific Quantitative Differentiation Evidence for N-Benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034525-38-5)


Structural Differentiation from the N-Benzylpiperidine Carboxamide Chemotype Benchmark

The benchmark sigma-1 ligand in the piperidine-4-carboxamide series, compound 2k (tetrahydroquinoline derivative with 4-chlorobenzyl moiety), achieves a Ki of 3.7 nM and a σ2/σ1 selectivity ratio of 351 [1]. In contrast, the target compound introduces a 2,6-dimethylpyrimidin-4-yl ether at the piperidine 4-position—a hydrogen-bond-accepting heterocycle absent from all previously characterized high-affinity analogs in this series. Literature SAR for the chemotype shows that substituting the N-benzylcarboxamide group with different N-linked substituents can modulate σ1 Ki by 10- to 100-fold [1]. The target compound retains the N-benzylcarboxamide terminus but replaces the ether moiety entirely, effectively testing a new dimension of the chemical space not covered by the published library. No direct affinity data exist for the target compound at sigma receptors; the differentiation claim is therefore a structural hypothesis awaiting experimental confirmation.

Sigma receptor ligands Piperidine-4-carboxamide SAR N-benzyl substitution

Predicted Physicochemical Differentiation vs. the N-Ethyl Analog (CAS 2034432-05-6)

Replacing the N-ethyl substituent of the close analog 4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide (CAS 2034432-05-6) with an N-benzyl group increases calculated logP by approximately 1.5–2.0 units (estimated via fragment-based method) [1]. This shift is expected to enhance passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted probe discovery. The N-benzyl substituent also adds π-stacking capacity, which may engage aromatic residues in hydrophobic pockets of target proteins—an interaction motif unavailable to the N-ethyl congener. No experimentally measured logD or permeability data have been publicly reported for either compound; values are predicted from structure.

Physicochemical properties Lipophilicity CNS drug-likeness

Differentiation from 3-Substituted Piperidine Regioisomers (CAS 2034559-71-0)

The compound is a 4-substituted piperidine derivative, whereas CAS 2034559-71-0 (4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(thiophen-2-yl)piperidine-1-carboxamide) is a 3-substituted regioisomer. Regiochemistry at the piperidine ring controls the three-dimensional projection of the ether-linked heterocycle relative to the urea pharmacophore. In the broader piperidine carboxamide literature, 3- vs. 4-substitution has been shown to invert selectivity between sigma-1 and sigma-2 receptors, with 4-substituted analogs generally favoring sigma-1 binding [1]. While no direct comparative data exist for these specific compounds, the established regioisomer-sensitivity of the chemotype means that the 4-oxy substitution pattern offers a distinct conformational space that cannot be accessed by 3-substituted alternatives.

Regiochemistry Piperidine substitution Target engagement geometry

Evidence-Backed Application Scenarios for N-Benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034525-38-5)


SAR Expansion of Piperidine-4-Carboxamide Sigma Receptor Ligands

Medicinal chemistry teams investigating sigma-1/sigma-2 selectivity can deploy this compound to probe the biochemical consequences of introducing a 2,6-dimethylpyrimidin-4-yl ether at the piperidine 4-position while preserving the N-benzyl carboxamide terminus. Published SAR for the chemotype demonstrates that this region of the molecule has not been systematically explored [1]; the compound therefore serves as a rational, literature-informed probe for expanding intellectual property and structure-activity landscapes.

CNS-Penetrant Probe Design with Enhanced Lipophilicity

The predicted cLogP advantage of 1.5–2.0 units over the N-ethyl congener (CAS 2034432-05-6) makes this compound a strategically superior starting point for CNS-targeted chemical probe campaigns [1]. Computational models suggest that this lipophilicity window is associated with improved blood-brain barrier permeation, positioning the compound for applications in neuropharmacology where passive CNS exposure is a critical design parameter.

Regiochemistry-Controlled Fragment-Based Drug Discovery

Fragment-based library designers seeking 4-substituted piperidine scaffolds to complement 3-substituted regioisomeric building blocks can utilize this compound to introduce geometric diversity. The established regioisomer-sensitivity of piperidine carboxamide sigma ligands [1] indicates that the 4-oxy substitution pattern may access binding poses unavailable to 3-substituted fragments, providing a differentiated synthetic handle for hit evolution.

Piperidine Carboxamide Scaffold as a Cholinesterase Inhibitor Starting Point

The N-benzylpiperidine carboxamide scaffold has demonstrated validated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in independent studies, with certain analogs showing sub-micromolar AChE IC50 values [1]. While the target compound itself has not been evaluated against cholinesterases, its close structural relationship to published active analogs makes it a logical procurement choice for teams iterating on this phenotype toward neurodegenerative disease targets.

Quote Request

Request a Quote for N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.